BAY 60-7550 - 439083-90-6

BAY 60-7550

Catalog Number: EVT-261008
CAS Number: 439083-90-6
Molecular Formula: C27H32N4O4
Molecular Weight: 476.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BAY 60-7550 is a synthetic compound classified as a selective inhibitor of phosphodiesterase 2 (PDE2). [] PDE2 is an enzyme responsible for the hydrolysis of cyclic nucleotides, namely cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), key second messengers involved in various intracellular signaling pathways. [] By inhibiting PDE2, BAY 60-7550 increases the intracellular concentrations of both cAMP and cGMP, impacting downstream signaling pathways and influencing cellular functions. [] This compound has been extensively studied in various pre-clinical models investigating its potential therapeutic benefits in conditions such as Alzheimer's disease, anxiety disorders, pulmonary hypertension, and heart failure. [, , , ]

Molecular Structure Analysis

The X-ray crystal structure of BAY 60-7550 bound to the PDE2 active site has been resolved, revealing key interactions contributing to its high selectivity. [] The inhibitor utilizes the conserved glutamine-switch mechanism for substrate binding, and additionally interacts with a binding-induced hydrophobic pocket unique to PDE2. [] Molecular docking studies suggest that this hydrophobic pocket contributes significantly to the binding affinity and thus the selectivity of BAY 60-7550 for PDE2. []

Mechanism of Action

BAY 60-7550 exerts its effects primarily through the inhibition of PDE2. [] By blocking PDE2 activity, the compound prevents the hydrolysis of cAMP and cGMP, leading to their accumulation within cells. [] This increase in cyclic nucleotide levels enhances downstream signaling pathways involving protein kinase A (PKA) and protein kinase G (PKG). [, ] The specific effects of BAY 60-7550 depend on the cellular context and the signaling pathways involved. For instance, in the context of anxiety, BAY 60-7550 has been shown to reduce oxidative stress and promote anxiolytic-like effects by increasing cGMP signaling. [] In cardiac myocytes, PDE2 inhibition augments NO/cGMP signaling, leading to beneficial effects in heart failure models. []

Neurological Disorders

  • Alzheimer's Disease: BAY 60-7550 has shown promise in ameliorating cognitive deficits and memory impairment in mouse models of Alzheimer's disease by regulating the hypothalamic-pituitary-adrenal (HPA) axis and enhancing expression of brain-derived neurotrophic factor (BDNF). []
  • Anxiety Disorders: The compound has demonstrated anxiolytic-like effects in pre-clinical models by increasing cGMP signaling, reducing oxidative stress, and modulating NADPH oxidase expression in brain regions involved in anxiety regulation. [, ]
  • Neuroprotection: BAY 60-7550 has been shown to reverse corticosterone-induced neurotoxicity in hippocampal neurons through cGMP-dependent signaling, suggesting its potential for protecting neurons from stress hormone insults. []

Cardiovascular Disorders

  • Pulmonary Hypertension: PDE2 inhibition by BAY 60-7550 has shown efficacy in preventing and ameliorating pulmonary hypertension in animal models by enhancing pulmonary vascular relaxation, preventing vascular remodeling, and reducing right ventricular hypertrophy. []
  • Heart Failure: BAY 60-7550 has been reported to improve cardiac function in models of heart failure by enhancing NO/cGMP signaling, counteracting left ventricular hypertrophy, and reducing cardiac fibrosis. [, ]
  • Cardiac Arrhythmias: Studies suggest that BAY 60-7550 may play a role in regulating heart rate and protecting against catecholamine-induced arrhythmias. []
Applications
  • Sepsis-Induced Myocardial Dysfunction: PDE2 inhibition by BAY 60-7550 has been shown to improve mitochondrial respiration and cardiac MVO2 efficiency in a mouse model of sepsis, suggesting its potential for addressing sepsis-induced cardiac dysfunction. []
  • Inflammatory Pain: Research indicates that PDE2A localized in the spinal cord contributes to inflammatory pain processing, and BAY 60-7550 has demonstrated efficacy in modulating pain hypersensitivity in inflammatory pain models. []
  • Axonal Outgrowth: Studies have shown that BAY 60-7550 can promote axonal outgrowth in organotypic slice co-cultures, indicating its potential in neuroregenerative therapies. []

EHNA

Compound Description: Erythro-9-(2-Hydroxy-3-nonyl)adenine (EHNA) is a potent and selective inhibitor of adenosine deaminase, an enzyme responsible for the breakdown of adenosine. [] It is also a non-selective PDE2 inhibitor. []

ND7001

Compound Description: ND7001, chemically known as 3-(8-methoxy-1-methyl-2-oxo-7-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-5-yl)benzamide, is a selective PDE2 inhibitor. []

Relevance: Similar to BAY 60-7550, ND7001 exhibits anxiolytic effects by increasing cGMP signaling in the brain. [] Both compounds demonstrate potential as therapeutic agents for anxiety disorders.

IBMX

Compound Description: 3-Isobutyl-1-methylxanthine (IBMX) is a non-selective inhibitor of PDEs, affecting multiple subtypes. []

Relevance: While both IBMX and BAY 60-7550 can inhibit PDE2, IBMX's lack of selectivity means it affects a broader range of PDEs. [] This makes BAY 60-7550 a more desirable tool for studying the specific roles of PDE2.

8-Br-cAMP

Compound Description: 8-Bromo-cAMP is a cell-permeable analog of cAMP, a crucial second messenger involved in various cellular processes. [] It is resistant to degradation by PDEs.

Relevance: Unlike BAY 60-7550, which indirectly increases cAMP levels by inhibiting PDE2, 8-Br-cAMP directly activates cAMP-dependent pathways. [] This difference highlights the distinct mechanisms of action between BAY 60-7550 and 8-Br-cAMP, despite their shared involvement in cAMP signaling.

8-pCPT-cGMP

Compound Description: 8-pCPT-cGMP is a cGMP analog that activates cGMP-dependent protein kinases (PKGs) but does not stimulate PDE2A activity. []

Relevance: Unlike BAY 60-7550, which indirectly increases cGMP levels by inhibiting PDE2A and can be influenced by 8-pCPT-cGMP, 8-pCPT-cGMP directly activates cGMP-dependent pathways without affecting PDE2A activity. []

Ataciguat

Compound Description: Ataciguat is a NO-independent soluble guanylate cyclase activator. []

Properties

CAS Number

439083-90-6

Product Name

2-[(3,4-dimethoxyphenyl)methyl]-7-[(2R,3R)-2-hydroxy-6-phenylhexan-3-yl]-5-methyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one

IUPAC Name

2-[(3,4-dimethoxyphenyl)methyl]-7-[(2R,3R)-2-hydroxy-6-phenylhexan-3-yl]-5-methyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one

Molecular Formula

C27H32N4O4

Molecular Weight

476.6 g/mol

InChI

InChI=1S/C27H32N4O4/c1-17-25-27(33)29-24(16-20-13-14-22(34-3)23(15-20)35-4)30-31(25)26(28-17)21(18(2)32)12-8-11-19-9-6-5-7-10-19/h5-7,9-10,13-15,18,21,32H,8,11-12,16H2,1-4H3,(H,29,30,33)/t18-,21+/m1/s1

InChI Key

MYTWFJKBZGMYCS-NQIIRXRSSA-N

SMILES

CC1=C2C(=O)NC(=NN2C(=N1)C(CCCC3=CC=CC=C3)C(C)O)CC4=CC(=C(C=C4)OC)OC

Solubility

Soluble in DMSO, not in water

Synonyms

BAY60-7550; BAY 60-7550; BAY-60-7550; BAY-607550; BAY 607550; BAY607550.

Canonical SMILES

CC1=C2C(=O)N=C(NN2C(=N1)C(CCCC3=CC=CC=C3)C(C)O)CC4=CC(=C(C=C4)OC)OC

Isomeric SMILES

CC1=C2C(=O)N=C(NN2C(=N1)[C@@H](CCCC3=CC=CC=C3)[C@@H](C)O)CC4=CC(=C(C=C4)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.